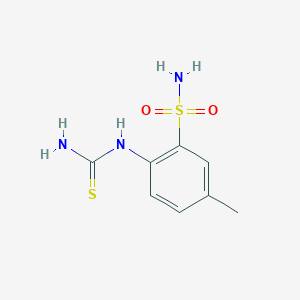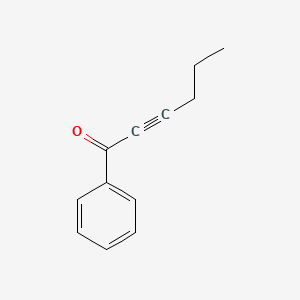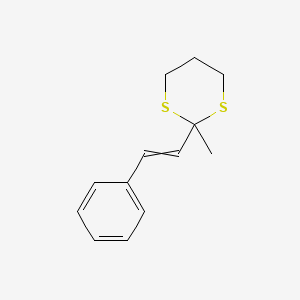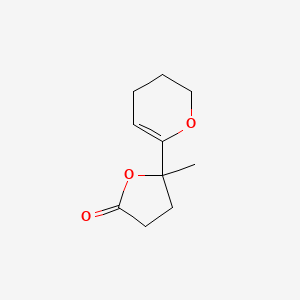
5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one is an organic compound that features a unique structure combining a pyran ring and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one typically involves the reaction of 3,4-dihydro-2H-pyran with appropriate reagents to form the desired product. One common method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence . Another approach utilizes molecular iodine to catalyze the synthesis under solvent-free conditions at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of robust catalysts and optimized reaction conditions would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: Such as halides, amines, or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure.
Tetrahydropyran: Another similar compound used in organic synthesis.
Uniqueness
5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one is unique due to its combination of a pyran ring and an oxolanone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
66262-00-8 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C10H14O3/c1-10(6-5-9(11)13-10)8-4-2-3-7-12-8/h4H,2-3,5-7H2,1H3 |
InChI Key |
UTZVLKVIVURGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)O1)C2=CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


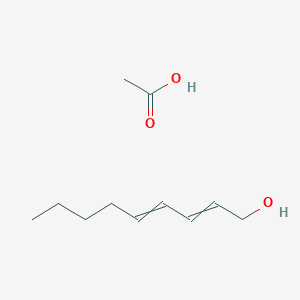
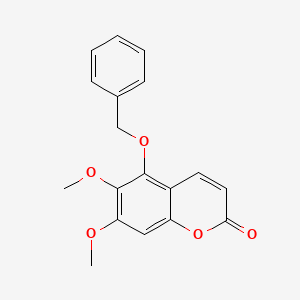

![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)
![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)
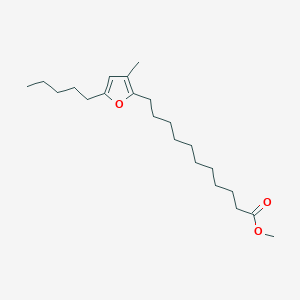
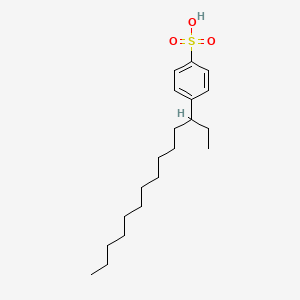
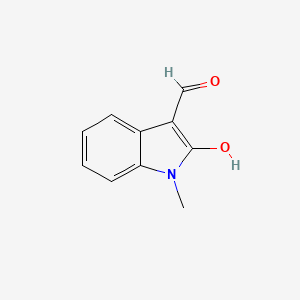
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
